(4-(3-chloro-3H-diazirin-3-yl)benzoyl)glycine
Overview
Description
N-(4-(3-Chlorodiazirin-3-yl)benzoyl)glycine is a chemical compound with the molecular formula C10H8ClN3O3 and a molecular weight of 253.64 g/mol It is known for its unique structure, which includes a diazirine ring, a benzoyl group, and a glycine moiety
Scientific Research Applications
N-(4-(3-Chlorodiazirin-3-yl)benzoyl)glycine has several scientific research applications, including:
Chemistry: Used as a photoreactive probe for studying molecular interactions and reaction mechanisms.
Biology: Employed in photoaffinity labeling to identify and characterize protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a tool for studying biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3-Chlorodiazirin-3-yl)benzoyl)glycine typically involves the reaction of 3-chlorodiazirine with 4-benzoyl chloride and glycine under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of N-(4-(3-Chlorodiazirin-3-yl)benzoyl)glycine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(4-(3-Chlorodiazirin-3-yl)benzoyl)glycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The diazirine ring can undergo substitution reactions with nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Mechanism of Action
The mechanism of action of N-(4-(3-Chlorodiazirin-3-yl)benzoyl)glycine involves the formation of reactive intermediates upon exposure to light. The diazirine ring undergoes photolysis to generate a highly reactive carbene species, which can then interact with nearby molecules. This reactivity makes it a valuable tool for studying molecular interactions and identifying binding sites on proteins .
Comparison with Similar Compounds
N-(4-(3-Chlorodiazirin-3-yl)benzoyl)glycine can be compared with other diazirine-containing compounds, such as:
- 3-Azido-4-chlorobenzoyl glycine
- 4-Benzoyl-3-chlorodiazirine
- N-(4-(3-Azidodiazirin-3-yl)benzoyl)glycine
These compounds share similar structural features but differ in their reactivity and applications. N-(4-(3-Chlorodiazirin-3-yl)benzoyl)glycine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
2-[[4-(3-chlorodiazirin-3-yl)benzoyl]amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O3/c11-10(13-14-10)7-3-1-6(2-4-7)9(17)12-5-8(15)16/h1-4H,5H2,(H,12,17)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORVURRVCHHWGDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC(=O)O)C2(N=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20146691 | |
Record name | N-(4-(3-Chlorodiazirin-3-yl)benzoyl)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20146691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104745-67-7 | |
Record name | N-(4-(3-Chlorodiazirin-3-yl)benzoyl)glycine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104745677 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(4-(3-Chlorodiazirin-3-yl)benzoyl)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20146691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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